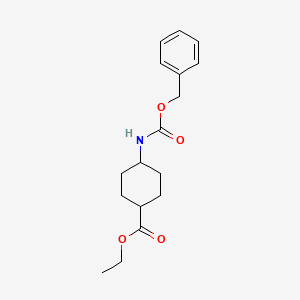
Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate typically involves the reaction of ethyl cyclohexanecarboxylate with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. In biological systems, it may interact with enzymes and proteins, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl 4-aminocyclohexanecarboxylate: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
Benzyl carbamate: Contains a similar benzyloxycarbonyl group but lacks the cyclohexane ring, affecting its reactivity and applications.
Cyclohexyl carbamate: Similar structure but without the benzyloxycarbonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the benzyloxycarbonyl group and the cyclohexane ring, providing a balance of stability and reactivity that is valuable in various chemical and biological applications.
属性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
ethyl 4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-2-21-16(19)14-8-10-15(11-9-14)18-17(20)22-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,18,20) |
InChI 键 |
MDACADOLPMEVIO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)
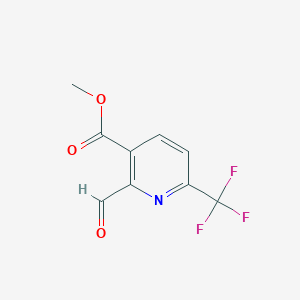
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)
![9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)
![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
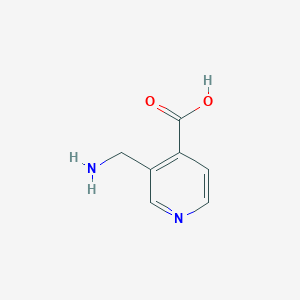
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13011946.png)
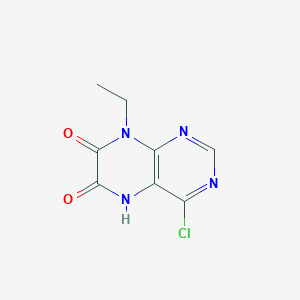
![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)


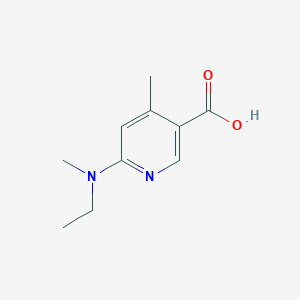
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
